molecular formula C11H14FN3O B1487875 2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 1339865-82-5

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B1487875
M. Wt: 223.25 g/mol
InChI Key: BSIXKXBREHPLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide, also known as 4-F-Aze, is an important synthetic intermediate used in the preparation of various drugs. It is a versatile intermediate that can be used in a variety of synthetic methods, and has a wide range of applications in the pharmaceutical industry. 4-F-Aze is an important molecule for drug discovery and development, as it can be used to synthesize a variety of drug molecules.

Scientific Research Applications

Scientific Research Applications

Advanced Oxidation Processes in Water Treatment Advanced oxidation processes (AOPs) are utilized for the degradation of pharmaceutical compounds, including acetaminophen derivatives, from water bodies. Research indicates the effectiveness of AOPs in breaking down complex organic molecules into less harmful substances, highlighting the potential for environmental protection and the reduction of pharmaceutical pollutants in water sources (Qutob et al., 2022).

Environmental Impact and Removal of Acetaminophen Studies on the environmental impact of acetaminophen, a closely related compound, and strategies for its removal from water systems have been conducted. These studies focus on adsorption techniques, emphasizing the importance of removing such contaminants to protect aquatic ecosystems and human health (Igwegbe et al., 2021).

Metabolic Pathways and Genetic Differences in Drug Metabolism Research has explored the metabolic pathways of drugs similar to the compound , examining how genetic differences affect drug metabolism and the potential for adverse effects. This line of research is crucial for personalized medicine and understanding the variability in drug response among individuals (Zhao & Pickering, 2011).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives The synthesis and transformation of functionalized β-amino acid derivatives, including methods involving metathesis reactions, are of significant interest in medicinal chemistry for the development of new therapeutic agents. This research area explores the creation of novel compounds with potential pharmacological applications (Kiss et al., 2018).

PET Imaging in Brain Tumor Diagnosis and Treatment PET imaging with specific tracers offers insights into brain tumor diagnosis and treatment, showcasing the application of advanced diagnostic tools in neuro-oncology. This research emphasizes the role of PET in improving tumor detection, guiding surgical resection, and evaluating therapeutic efficacy (Petrirena et al., 2011).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-8-1-3-10(4-2-8)14-11(16)7-15-5-9(13)6-15/h1-4,9H,5-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIXKXBREHPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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